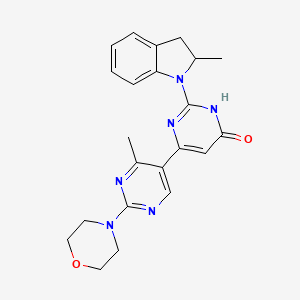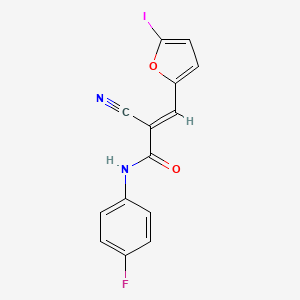![molecular formula C16H21N5O2 B6083369 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide, also known as EMD 281014, is a synthetic compound that belongs to the family of isoxazolecarboxamides. It has been studied extensively for its potential use in scientific research due to its unique properties.
Wirkmechanismus
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 works by binding to the Nav1.7 sodium channel and blocking the flow of sodium ions through the channel. This reduces the activity of neurons that transmit pain signals, leading to a reduction in pain sensation. 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 has also been shown to have an effect on other ion channels, including the Nav1.8 and Nav1.9 channels, which are also involved in pain transmission.
Biochemical and Physiological Effects:
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 has been shown to be a potent and selective blocker of the Nav1.7 sodium channel, with an IC50 value of 13 nM. It has also been shown to be highly selective for the Nav1.7 channel, with minimal effects on other sodium channels. In animal studies, 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 has been shown to reduce pain sensitivity without causing significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 has several advantages for use in lab experiments. It is a highly selective blocker of the Nav1.7 sodium channel, which makes it a useful tool for studying the role of this channel in pain transmission. It has also been shown to be effective in reducing pain sensitivity in animal models, which makes it a promising candidate for the development of new pain medications.
One limitation of 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it is a synthetic compound, which may limit its availability and increase its cost compared to natural compounds.
Zukünftige Richtungen
There are several future directions for the study of 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014. One direction is to further investigate its efficacy and safety in animal models and eventually in clinical trials. Another direction is to explore its potential use in the treatment of other conditions, such as epilepsy and neuropathic pain. Additionally, further research is needed to understand the exact mechanism of action of 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 and its effects on other ion channels. Finally, there is a need for the development of more selective and potent blockers of the Nav1.7 sodium channel, which may have even greater potential for the treatment of pain.
Synthesemethoden
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 can be synthesized using a multistep process that involves the reaction of 3-amino-5-ethyl-4-methylisoxazole with 1-(2-bromoethyl)pyrimidine and piperidine. The resulting compound is then treated with carboxylic acid to yield 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014. This synthesis method has been optimized to produce high yields of pure 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 has been studied for its potential use in scientific research due to its ability to modulate the activity of certain ion channels in the brain. It has been shown to be a potent and selective blocker of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This makes 3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide 281014 a promising candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
3-ethyl-5-methyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-13-14(11(2)23-20-13)15(22)19-12-6-4-9-21(10-12)16-17-7-5-8-18-16/h5,7-8,12H,3-4,6,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYARFUYKPNRUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCN(C2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B6083294.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)
![5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B6083312.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)

